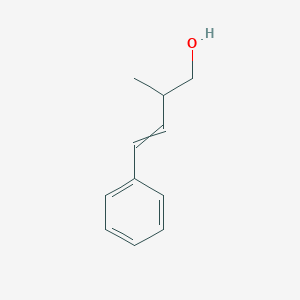
5-(Diethylamino)benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene-1,3-dicarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)benzene-1,3-dicarboxylic acid typically involves the nitration of benzene-1,3-dicarboxylic acid, followed by reduction and subsequent alkylation. The nitration step introduces a nitro group at the desired position on the benzene ring. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group is alkylated with diethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diethylamino)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethylamino group can yield N-oxides, while reduction of the carboxylic acids can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
5-(Diethylamino)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The diethylamino group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The carboxylic acid groups can participate in ionic interactions with positively charged residues in the target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3-dicarboxylic acid: The parent compound without the diethylamino group.
5-Aminoisophthalic acid: Similar structure but with an amino group instead of a diethylamino group.
5-Nitroisophthalic acid: Contains a nitro group instead of a diethylamino group.
Uniqueness
5-(Diethylamino)benzene-1,3-dicarboxylic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
677010-19-4 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
5-(diethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-3-13(4-2)10-6-8(11(14)15)5-9(7-10)12(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
OXUZVZDNGHHBGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


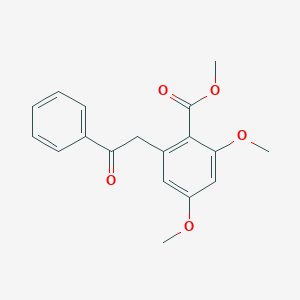
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)

![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
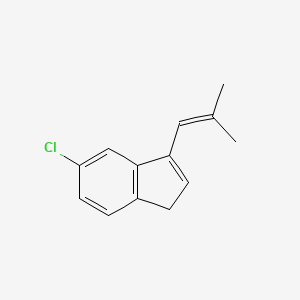
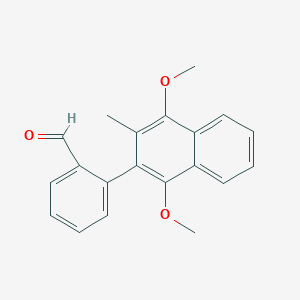
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
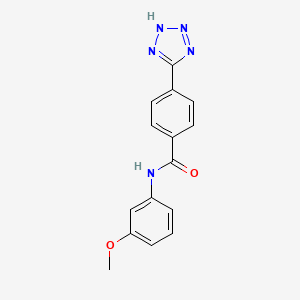
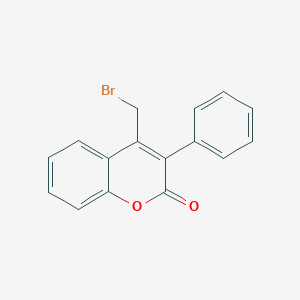
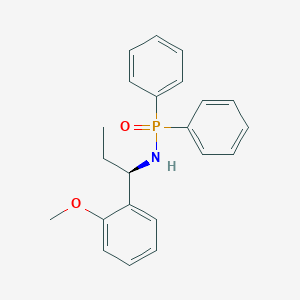
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

